molecular formula C24H24N2O3 B7703118 N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide

N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide

Cat. No.: B7703118
M. Wt: 388.5 g/mol
InChI Key: GEZRVSAMUCYGRL-KOEQRZSOSA-N
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Description

N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide group, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-2-28-23-15-21(13-14-22(23)29-18-20-11-7-4-8-12-20)17-25-26-24(27)16-19-9-5-3-6-10-19/h3-15,17H,2,16,18H2,1H3,(H,26,27)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZRVSAMUCYGRL-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-ethoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s hydrazide group is known for its potential biological activities, making it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenylacetohydrazide
  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-ethyl-1H-benzimidazol-2-yl)sulfanylacetohydrazide
  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-phenylacetohydrazide is unique due to its specific structural features, such as the ethoxy group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, leading to variations in their chemical and biological properties .

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